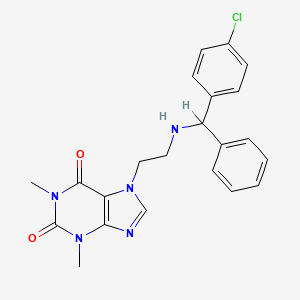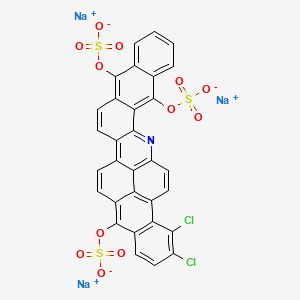
Trisodium dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisodium dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) is a complex organic compound with the molecular formula C31H12Cl2NNa3O12S3 and a molecular weight of 826.50 g/mol . This compound is known for its unique structure, which includes multiple aromatic rings and sulfonate groups, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) involves multiple steps, starting with the formation of the core anthraquinone structure. This is followed by chlorination and sulfonation reactions to introduce the dichloro and tris(sulphate) groups, respectively.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the synthesis.
化学反応の分析
Types of Reactions
Trisodium dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted aromatic compounds.
科学的研究の応用
Trisodium dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a marker for specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of Trisodium dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also generate reactive oxygen species (ROS), leading to oxidative stress and cell damage. These mechanisms contribute to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
Anthraquinone: A simpler compound with a similar core structure but lacking the dichloro and tris(sulphate) groups.
Naphthacene: Another polycyclic aromatic compound with a different arrangement of rings and functional groups.
Acridine: A compound with a similar tricyclic structure but different substituents.
Uniqueness
Trisodium dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) is unique due to its combination of dichloro and tris(sulphate) groups, which impart distinct chemical and physical properties. These features make it particularly useful in applications requiring specific reactivity and stability.
特性
CAS番号 |
85371-60-4 |
|---|---|
分子式 |
C31H12Cl2NNa3O12S3 |
分子量 |
826.5 g/mol |
IUPAC名 |
trisodium;(22,23-dichloro-6,13-disulfonatooxy-16-azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1,3,5,7,9,11,13,15,17(31),18,20(32),21(26),22,24,27,29-hexadecaen-27-yl) sulfate |
InChI |
InChI=1S/C31H15Cl2NO12S3.3Na/c32-21-11-9-19-24(27(21)33)17-10-12-22-25-13(5-7-18(23(17)25)30(19)45-48(38,39)40)14-6-8-20-26(28(14)34-22)31(46-49(41,42)43)16-4-2-1-3-15(16)29(20)44-47(35,36)37;;;/h1-12H,(H,35,36,37)(H,38,39,40)(H,41,42,43);;;/q;3*+1/p-3 |
InChIキー |
AQPOBELCHWQSKM-UHFFFAOYSA-K |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC4=C5C=CC6=C(C7=C(C8=C6C5=C(C=C8)N=C4C3=C2OS(=O)(=O)[O-])C(=C(C=C7)Cl)Cl)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



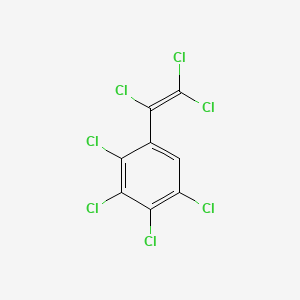
![1,1'-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL]](/img/structure/B12689514.png)

![zinc;4-[benzyl(methyl)amino]-3-ethoxybenzenediazonium;tetrachloride](/img/structure/B12689524.png)
![4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12689537.png)
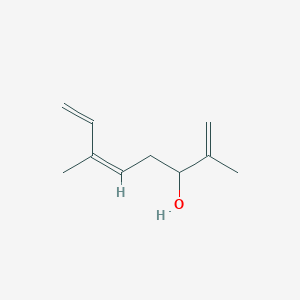
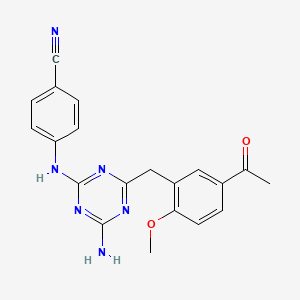


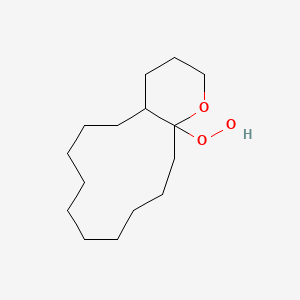
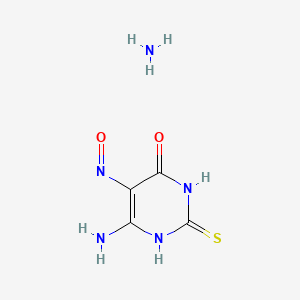
![2-[2-(4-Methylcyclohex-3-EN-1-YL)propyl]tetrahydrofuran](/img/structure/B12689589.png)
